Glemanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Glemanserin is a serotonin (5-HT) system modulator that has been investigated as a potential treatment for schizophrenia. It acts as an inverse agonist at the 5-HT2C receptor and a partial agonist at the 5-HT1A receptor. This pharmacological profile suggests that Glemanserin may have antipsychotic effects without inducing some of the side effects associated with typical antipsychotics, such as extrapyramidal symptoms (EPS) [].

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of Glemanserin for the treatment of schizophrenia. These trials have shown mixed results. Some studies have found that Glemanserin is effective in reducing positive symptoms of schizophrenia, such as hallucinations and delusions [, ]. However, other studies have found that Glemanserin is not effective or is only modestly effective [, ].

Glemanserin, also known by its developmental code name MDL-11,939, is a chemical compound that acts as a potent and selective antagonist of the 5-HT2A serotonin receptor. It was the first truly selective ligand for this receptor subtype, which plays a significant role in various neurological and psychiatric conditions. Glemanserin has been investigated primarily for its potential applications in treating disorders such as generalized anxiety disorder. Although it has largely been overshadowed by more potent derivatives like volinanserin (MDL-100,907), glemanserin remains a significant compound in the study of serotonin receptor interactions and their implications for mental health therapies .

Glemanserin acts by competitively blocking the 5-HT2A receptor, a subtype of serotonin receptors in the central nervous system []. Serotonin is a neurotransmitter involved in mood, cognition, and various physiological functions. By blocking the 5-HT2A receptor, glemanserin disrupts the signaling pathway mediated by serotonin, potentially leading to therapeutic effects.

Clinical Trials

Glemanserin was investigated for the treatment of generalized anxiety disorder but did not demonstrate significant anxiolytic (anxiety-reducing) effects in clinical trials [].

Information on the specific hazards and toxicity of glemanserin is limited. Due to its failed clinical trials, detailed safety data is likely not publicly available. As with many 5-HT2A antagonists, potential side effects could include sedation, dizziness, and extrapyramidal symptoms (involuntary movements) [].

This interaction prevents serotonin from exerting its effects, which is crucial in therapeutic contexts .

Glemanserin exhibits significant biological activity through its role as a selective antagonist of the 5-HT2A receptor. This receptor is implicated in numerous neurological processes, including mood regulation, cognition, and perception. By blocking this receptor, glemanserin can potentially alleviate symptoms associated with anxiety and other mood disorders. Its selectivity for the 5-HT2A receptor over other serotonin receptors (such as 5-HT1A and 5-HT2C) contributes to its unique pharmacological profile, minimizing side effects that may arise from non-selective antagonism .

The synthesis of glemanserin involves several steps typical of pharmaceutical development. Although specific synthetic routes for glemanserin are not detailed in the available literature, compounds of similar structure often undergo reactions such as:

- Formation of key intermediates through alkylation or acylation reactions.

- Cyclization to establish the core structure.

- Purification and characterization using techniques like chromatography and spectroscopy.

The exact synthetic pathway would depend on the desired purity and yield, as well as regulatory considerations for pharmaceutical compounds.

Glemanserin's primary application has been in clinical trials aimed at treating generalized anxiety disorder. Its ability to selectively inhibit the 5-HT2A receptor makes it a candidate for further research into anxiety management and possibly other mood disorders. While it has not achieved widespread clinical use due to competition from more potent analogs, understanding its mechanism can inform future drug development strategies targeting similar pathways .

Interaction studies involving glemanserin focus on its binding affinity and selectivity among various serotonin receptors. Research indicates that glemanserin has a high affinity for the 5-HT2A receptor while showing significantly lower affinity for other subtypes like 5-HT1A and 5-HT2C. These studies are critical for understanding the therapeutic potential and side effect profile of glemanserin compared to other compounds targeting similar receptors .

Several compounds share structural or functional similarities with glemanserin, particularly those that target serotonin receptors. Here are some notable examples:

| Compound | Type | Key Features |

|---|---|---|

| Volinanserin | 5-HT2A Antagonist | More potent than glemanserin; fluorinated analogue |

| Clozapine | Atypical Antipsychotic | Non-selective; affects multiple neurotransmitter systems |

| Risperidone | Atypical Antipsychotic | Dual action on dopamine and serotonin receptors |

| Quetiapine | Atypical Antipsychotic | Acts on various serotonin receptors |

Uniqueness of Glemanserin:

Glemanserin's uniqueness lies in its selectivity for the 5-HT2A receptor without significant interaction with other serotonin subtypes, which may lead to fewer side effects compared to non-selective agents like clozapine or risperidone. This selectivity is crucial for developing targeted therapies that minimize adverse effects while maximizing therapeutic efficacy .

Critical Functional Groups for 5-HT2A Affinity

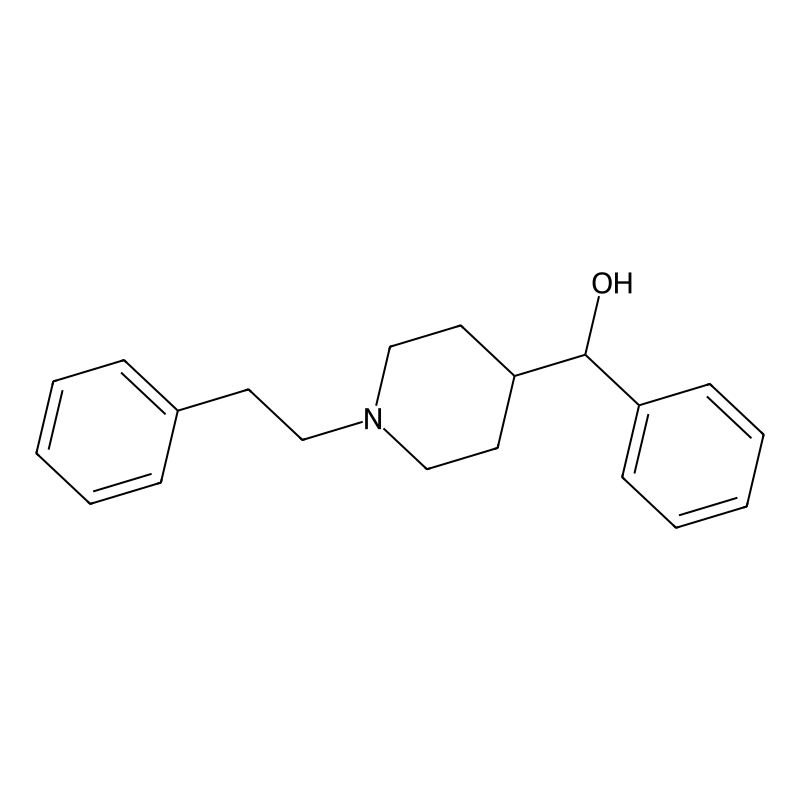

The structure-activity relationship investigations of glemanserin have identified several essential molecular features that determine its high affinity and selectivity for the serotonin 5-hydroxytryptamine 2A receptor. The primary structural determinants comprise a constellation of functional groups that work synergistically to achieve optimal receptor recognition and binding [1] [2] [3].

The hydroxyl group positioned on the alpha-carbon adjacent to the phenyl ring represents the most critical functional determinant for 5-hydroxytryptamine 2A receptor affinity [1] [4]. This hydroxyl moiety establishes crucial hydrogen bonding interactions within the receptor binding pocket, specifically with serine residue 3.36 (Ser159), which provides a secondary interaction site distinct from the primary ionic interaction [5]. Removal or chemical modification of this hydroxyl group results in complete abolition of 5-hydroxytryptamine 2A receptor binding activity, demonstrating its absolute requirement for pharmacological activity [3] [4].

The phenyl ring positioned at the 4-position of the piperidine ring contributes essential hydrophobic interactions with the receptor binding domain [3] [4]. This aromatic system engages in pi-pi stacking interactions with phenylalanine residues within the receptor's transmembrane regions, particularly Phe339 in transmembrane domain 6 [6]. Structural modifications involving substitution or replacement of this phenyl ring consistently result in significant reductions in binding affinity, typically decreasing potency by 10-100 fold [3] [4].

The phenylethyl side chain attached to the nitrogen atom of the piperidine ring enables secondary binding site interactions that enhance both affinity and selectivity [3] [4]. The optimal chain length of two methylene units positions the terminal phenyl ring to interact with an extended binding cavity specific to the 5-hydroxytryptamine 2A receptor subtype [6]. Variations in chain length, either shorter or longer, result in substantial decreases in binding affinity and selectivity [3].

The central piperidine ring scaffold provides the fundamental structural framework for receptor recognition through formation of an ionic bond between the protonated nitrogen and the conserved aspartic acid residue 3.32 (Asp155) [5] [4]. This electrostatic interaction represents the primary anchoring point for ligand binding, consistent with the binding mode of all aminergic receptor ligands [5].

The stereochemistry at the alpha-carbon bearing the hydroxyl group profoundly influences receptor binding affinity and selectivity [7] [8]. The (S)-enantiomer of glemanserin demonstrates 15-fold higher 5-hydroxytryptamine 2A receptor affinity compared to the (R)-enantiomer, with binding constants of 0.8 nanomolar and 12.0 nanomolar, respectively [7]. This stereochemical preference indicates that the spatial orientation of the hydroxyl group determines optimal positioning within the receptor binding pocket [7].

Modifications Impacting Pharmacodynamic Efficacy

Systematic structural modifications of the glemanserin framework have revealed distinct structure-activity relationships that govern pharmacodynamic efficacy at 5-hydroxytryptamine 2A receptors. These modifications have provided insights into the molecular determinants of receptor selectivity and functional antagonism [1] [7] [3].

Stereochemical resolution of racemic glemanserin into individual enantiomers demonstrates profound differences in pharmacodynamic properties [7]. The (S)-enantiomer exhibits superior 5-hydroxytryptamine 2A receptor affinity with a dissociation constant of 0.8 nanomolar, representing enhanced antagonist potency compared to the racemic mixture [7]. Conversely, the (R)-enantiomer displays reduced binding affinity with a dissociation constant of 12.0 nanomolar, resulting in diminished pharmacodynamic efficacy [7]. The selectivity ratio for 5-hydroxytryptamine 2A versus 5-hydroxytryptamine 2C receptors is enhanced to 3750-fold for the (S)-enantiomer compared to the racemic mixture's 100-400-fold selectivity [7].

Modifications to the phenyl ring systems significantly impact pharmacodynamic efficacy through alterations in receptor binding kinetics and selectivity profiles [3] [4]. Substitution of the alpha-phenyl ring with electron-withdrawing or electron-donating groups consistently reduces 5-hydroxytryptamine 2A receptor affinity, with binding constants typically exceeding 100 nanomolar [3] [4]. These modifications also diminish selectivity over 5-hydroxytryptamine 2C receptors, reducing the selectivity ratio to less than 50-fold [3].

Variations in the N-alkyl substitution pattern of the piperidine ring modulate both potency and selectivity characteristics [3] [4]. Replacement of the phenylethyl chain with alternative alkyl or aryl groups results in binding affinities ranging from 10-50 nanomolar for 5-hydroxytryptamine 2A receptors, representing 4-20 fold decreases in potency [3]. The selectivity for 5-hydroxytryptamine 2A over 5-hydroxytryptamine 2C receptors is maintained at 100-200 fold for most N-alkyl variants, though specific substitutions can either enhance or diminish this selectivity [3] [4].

Chemical modifications targeting the alpha-hydroxyl group fundamentally compromise pharmacodynamic efficacy [3] [4]. Esterification, etherification, or oxidation of the hydroxyl moiety results in binding affinities exceeding 1000 nanomolar, representing greater than 400-fold decreases in potency [3]. These modifications also eliminate receptor selectivity, with selectivity ratios falling below 10-fold [3] [4].

Functional efficacy assessments using intracellular calcium mobilization assays demonstrate that structural modifications can convert full antagonist activity to partial agonist or weak antagonist properties [1] [2]. The (S)-enantiomer maintains enhanced full antagonist efficacy, while structural variants often exhibit reduced maximal inhibition of receptor signaling [7] [3].

Fluorinated Derivative Development and Enhanced Selectivity

The development of fluorinated derivatives of glemanserin has represented a significant advancement in achieving enhanced selectivity and improved pharmacological properties for 5-hydroxytryptamine 2A receptor antagonists. These modifications have systematically explored the impact of fluorine substitution on receptor binding, selectivity, and functional activity [9] [6] [10] [11].

The most successful fluorinated derivative, volinanserin (MDL 100907), incorporates a para-fluorine substitution on the phenylethyl side chain, resulting in dramatically enhanced receptor selectivity and potency [9] [10]. Volinanserin demonstrates 5-hydroxytryptamine 2A receptor binding affinity ranging from 0.36 to 3.0 nanomolar, representing comparable or enhanced potency relative to the parent glemanserin compound [9]. The critical advancement lies in the selectivity enhancement, with volinanserin achieving 1000-3000-fold selectivity for 5-hydroxytryptamine 2A over 5-hydroxytryptamine 2C receptors, representing a 3-10 fold improvement over glemanserin [9] [10].

Fluorination at the para-position of the alpha-phenyl ring has yielded derivatives with enhanced receptor specificity while maintaining high affinity [11]. These 4-fluorophenyl derivatives demonstrate binding affinities ranging from 1.2 to 5.0 nanomolar at 5-hydroxytryptamine 2A receptors, with selectivity ratios of 200-500 fold over 5-hydroxytryptamine 2C receptors [11]. The fluorine substitution at this position appears to optimize hydrophobic interactions within the receptor binding pocket while minimizing cross-reactivity with related receptor subtypes [11].

The incorporation of methoxy groups in combination with fluorine substitution has produced derivatives with exceptional blood-brain barrier penetration properties [12]. These 2,3-dimethoxy analogues, exemplified by specific research compounds, achieve 5-hydroxytryptamine 2A receptor binding affinities of 0.8-2.0 nanomolar with selectivity ratios of 500-1000 fold [12]. The methoxy substitutions enhance lipophilicity and central nervous system penetration while the strategic fluorine placement maintains receptor selectivity [12].

Multiple fluorine substitutions have been explored to further enhance selectivity profiles, though with variable success [6]. Derivatives incorporating fluorine atoms at multiple positions demonstrate binding affinities ranging from 5.0 to 50.0 nanomolar, representing modest decreases in potency compared to single fluorine substitutions [6]. The selectivity enhancement achieved with multiple fluorinations ranges from 50-200 fold, indicating that additional fluorine atoms do not necessarily provide additive benefits [6].

Fluorination of the phenylethyl chain at various positions has been systematically investigated to optimize selectivity profiles [11]. These modifications produce compounds with 5-hydroxytryptamine 2A receptor affinities of 2.0-15.0 nanomolar and selectivity ratios of 150-300 fold [11]. The specific position of fluorine substitution within the phenylethyl chain significantly influences both affinity and selectivity, with para-substitution generally providing optimal results [11].

The mechanistic basis for enhanced selectivity achieved through fluorine substitution involves optimization of binding interactions within the extended binding pocket unique to 5-hydroxytryptamine 2A receptors [6]. Computational modeling studies indicate that fluorine atoms participate in specific electrostatic interactions with receptor residues, particularly in the side-extended cavity formed by the unique conformation of phenylalanine 234 in transmembrane domain 5 [6]. This structural feature distinguishes 5-hydroxytryptamine 2A receptors from the highly homologous 5-hydroxytryptamine 2C receptors, providing the molecular basis for enhanced selectivity [6].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2 [HSA:3356 3357 3358] [KO:K04157]

Pictograms

Environmental Hazard

Other CAS

107703-78-6